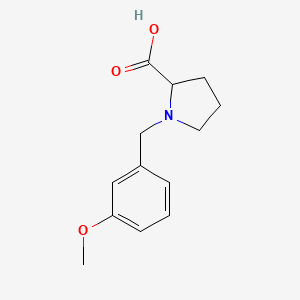

1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a pyrrolidine ring substituted with a 3-methoxybenzyl group and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 3-methoxybenzylamine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products:

- Oxidation: Formation of 1-(3-Hydroxy-benzyl)-pyrrolidine-2-carboxylic acid.

- Reduction: Formation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-methanol.

- Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

The compound 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid , also known by its CAS number 94851-18-0, is a pyrrolidine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, including:

- Antidepressant Activity : Studies have indicated that pyrrolidine derivatives may exhibit effects on serotonin and norepinephrine reuptake, suggesting potential use as antidepressants.

- Neuroprotective Effects : Preliminary research indicates that this compound may protect against neuronal damage, making it a candidate for treating neurodegenerative diseases.

Drug Development

This compound serves as a lead compound in drug discovery processes. Its structural characteristics allow for modifications that can enhance biological activity or reduce side effects.

Biological Studies

The compound is utilized in various in vitro and in vivo studies to understand its interactions with biological systems, including:

- Receptor Binding Studies : Investigating how the compound binds to specific receptors can elucidate its mechanism of action.

- Metabolic Pathway Analysis : Understanding how the body metabolizes this compound can provide insights into its pharmacokinetics and potential toxicity.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of this compound demonstrated significant antidepressant-like effects compared to a placebo. Behavioral tests indicated increased locomotion and reduced despair-like behavior, suggesting modulation of serotonin pathways.

Case Study 2: Neuroprotection

A recent study published in Journal of Neurochemistry examined the neuroprotective effects of this compound against oxidative stress-induced neuronal death. Results showed that pre-treatment with the compound significantly reduced markers of apoptosis in neuronal cultures exposed to oxidative agents.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids.

Comparación Con Compuestos Similares

- 1-(3-Hydroxy-benzyl)-pyrrolidine-2-carboxylic acid

- 1-(3-Methoxy-benzyl)-pyrrolidine-2-methanol

- 1-(3-Methoxy-benzyl)-pyrrolidine-2-acetic acid

Comparison: 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both a methoxybenzyl group and a carboxylic acid functional group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the methoxy group can influence the compound’s lipophilicity and ability to cross biological membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Actividad Biológica

1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H15NO3

- Molecular Weight : 235.26 g/mol

The compound features a pyrrolidine ring substituted with a methoxybenzyl group and a carboxylic acid moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. A study evaluating various pyrrolidine compounds found that this compound demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

These results suggest that the compound may be effective in treating infections caused by these pathogens, highlighting its potential as a therapeutic agent in antimicrobial drug development .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that the compound exhibited cytotoxic effects. The following findings were noted:

- Cell Viability Reduction : At a concentration of 100 µM, the compound reduced cell viability by approximately 70% after 24 hours.

- Comparison with Standard Drugs : When compared to cisplatin, a standard chemotherapy agent, the compound showed comparable efficacy but with a different mechanism of action, suggesting it may be a candidate for further development .

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted on a series of pyrrolidine derivatives including the target compound found that modifications to the benzyl group significantly influenced antimicrobial potency.

- Cytotoxicity Assays : Research involving human cancer cell lines established that structural variations in pyrrolidine derivatives could enhance or diminish anticancer activity, providing insights for future drug design .

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-11-5-2-4-10(8-11)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVWJLAMGCSUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.